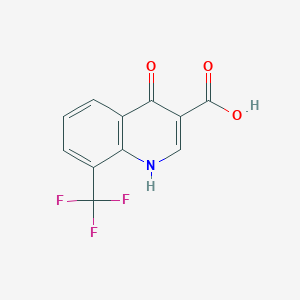

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZVPBYGGIQINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178466 | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-95-5 | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23779-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various chemical databases and suppliers, offering a foundational understanding for its use in research and development.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound (CAS No: 23779-95-5) are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |

| Molecular Weight | 257.16 g/mol | PubChem[1] |

| Appearance | Off-white to white solid/powder | Sigma-Aldrich[6], ChemicalBook[4] |

| Melting Point | 292 °C (solvent: acetone) | ChemicalBook[4] |

| Boiling Point (Predicted) | 380.3 ± 42.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | ChemicalBook[4] |

| Computed XLogP3 | 2.7 | PubChem[1] |

| Storage Conditions | 2-8°C, under an inert atmosphere | ChemicalBook[4], MySkinRecipes[7] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in publicly available literature, standard laboratory procedures for such characterizations are well-established. Below are generalized methodologies that are typically employed.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is using a melting point apparatus.

General Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For the subject compound, a reported melting point is 292 °C, with acetone used as the solvent for crystallization.[4]

Workflow for Melting Point Determination

Biological Activity and Signaling Pathways

Quinoline derivatives are known for a wide range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[8] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates. This compound is considered a valuable scaffold for drug discovery.[2][3]

However, at present, there is no specific, publicly available research detailing the precise mechanism of action or the signaling pathways modulated by this particular compound. Research into quinoline-3-carboxylic acids suggests that their biological effects can be influenced by their pKa values, which affect their distribution in different cellular compartments.

Solubility and pKa

The pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. While a predicted pKa for a related ethyl ester is available, an experimental value for the carboxylic acid has not been found.

Conclusion

This compound is a well-characterized compound in terms of its basic physical properties. The provided data serves as a crucial starting point for its application in scientific research, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation into its aqueous solubility, pKa, and specific biological activities is warranted to fully elucidate its potential as a lead compound in drug development.

References

- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. 4 hydroxy 8 (trifluoromethyl)quinoline 3 carboxylic acid — TargetMol Chemicals [targetmol.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. equationchemical.com [equationchemical.com]

- 6. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid [myskinrecipes.com]

- 8. Buy 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (EVT-3412596) | 64321-90-0 [evitachem.com]

In-Depth Technical Guide: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. The document details its chemical structure, physicochemical properties, a plausible synthetic route, and its putative biological activity as a modulator of the Liver X Receptor (LXR) signaling pathway. Detailed experimental protocols for its synthesis and a relevant biological assay are provided, along with visualizations of the synthetic and experimental workflows to facilitate understanding and replication.

Chemical Structure and Identification

This compound is a quinoline derivative characterized by a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid at the 3-position.[1][2] The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23779-95-5 | PubChem[1] |

| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |

| Molecular Weight | 257.17 g/mol | ChemicalBook[3] |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C(=C2O)C(=O)O) | PubChem[1] |

| InChIKey | GQZVPBYGGIQINZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

A probable and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed via the following two steps:

-

Gould-Jacobs Reaction: Reaction of 2-amino-3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the ethyl ester intermediate, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Visualized Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 120-140°C to initiate the condensation reaction, collecting the ethanol byproduct in the Dean-Stark trap.

-

After the initial condensation is complete (as indicated by the cessation of ethanol distillation), increase the temperature to induce thermal cyclization. This typically requires heating at 240-260°C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent.

-

Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the crude ethyl ester.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Step 2: Hydrolysis to this compound

-

Suspend the purified ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield this compound.

Biological Activity and Mechanism of Action

Modulation of Liver X Receptors (LXRs)

A patent application (WO2005058834A2) has identified this compound as a potential modulator of Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRβ is a therapeutic strategy being explored for the treatment of cardiovascular diseases, such as atherosclerosis, due to its role in promoting reverse cholesterol transport.

Visualized LXR Agonist Screening Workflow

Caption: Workflow for assessing LXR agonist activity in differentiated THP-1 cells.

Detailed Experimental Protocol: LXRβ Transactivation Assay

This protocol is adapted from the general procedures described for screening LXR agonists.

1. Cell Culture and Differentiation:

- Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

- Seed the cells in 96-well plates at an appropriate density.

- Induce differentiation into macrophages by treating the cells with a phorbol ester (e.g., PMA) for 48-72 hours.

2. Compound Treatment:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

- Remove the differentiation medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).

3. Incubation:

- Incubate the treated cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. RNA Isolation and Quantitative PCR (qPCR):

- Lyse the cells and isolate total RNA using a commercially available kit.

- Assess the purity and concentration of the RNA.

- Synthesize cDNA from the RNA templates using reverse transcriptase.

- Perform qPCR using primers specific for LXRβ target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.

5. Data Analysis:

- Calculate the relative expression of the target genes compared to the vehicle-treated control using the ΔΔCt method.

- Plot the fold change in gene expression against the compound concentration to determine the dose-response curve and calculate the EC50 value.

Summary of Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative biological data for this compound. The primary indication of its activity comes from its inclusion in patent literature related to LXR modulators. Researchers are encouraged to perform dose-response studies, as outlined in the protocol above, to determine the precise potency and efficacy of this compound.

Table 2: Anticipated Quantitative Data from LXR Agonist Assay

| Parameter | Description | Expected Unit |

| EC50 | The concentration of the compound that elicits a half-maximal response in the LXR transactivation assay. | µM or nM |

| Emax | The maximum observed effect of the compound on LXR target gene expression, relative to a positive control. | % |

Conclusion

This compound is a readily synthesizable quinoline derivative with potential as a modulator of the Liver X Receptor signaling pathway. Its chemical structure is amenable to further modification, making it a valuable scaffold for the development of novel therapeutics, particularly for cardiovascular and metabolic diseases. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comprehensive Technical Guide to 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid: A Core Scaffold for Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a heterocyclic compound identified as a key structural motif in the development of potent and selective inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1). The inhibition of DGAT-1, a crucial enzyme in triglyceride synthesis, presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document details the physicochemical properties, a plausible synthetic route, and the biological context of this compound, with a focus on its role as a pharmacophore for DGAT-1 inhibition. Experimental protocols for relevant biological assays and a visualization of the associated signaling pathway are also provided to support further research and drug development efforts in this area.

Introduction

The rising prevalence of metabolic diseases, including obesity and type 2 diabetes, necessitates the discovery of novel therapeutic agents. A key target in this field is Diacylglycerol O-Acyltransferase-1 (DGAT-1), an integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Genetic and pharmacological inhibition of DGAT-1 has been shown to reduce weight gain, improve insulin sensitivity, and decrease hepatic steatosis in various preclinical models.[1][3]

The molecular scaffold of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid has emerged as a foundational component for a class of potent DGAT-1 inhibitors. While carboxamide derivatives of this core structure have demonstrated significant in vivo efficacy, a thorough understanding of the parent carboxylic acid is essential for structure-activity relationship (SAR) studies and the rational design of new chemical entities.

IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for planning experimental work.

| Property | Value | Reference |

| CAS Number | 236736-23-5 | [4] |

| Molecular Formula | C11H6F3NO3 | [4] |

| Molecular Weight | 257.17 g/mol | [5] |

| Melting Point | 170-172 °C |

Synthesis and Experimental Protocols

While a specific, detailed, single-pot synthesis protocol for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for oxazole synthesis. The following represents a generalized experimental workflow.

General Synthetic Workflow

The synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved through various established methodologies. A common approach involves the cyclization of an appropriate precursor. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.

Plausible Experimental Protocol

A likely synthetic approach would involve the acylation of an amino acid ester with a benzoyl derivative, followed by cyclization to form the oxazole ring, and subsequent hydrolysis of the ester to yield the carboxylic acid.

Step 1: Synthesis of the N-acylated precursor

-

To a solution of an appropriate amino acid ester (e.g., ethyl 3,3,3-trifluoro-2-aminopropanoate) in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added and the mixture is cooled.

-

Benzoyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is then worked up using standard aqueous extraction procedures to isolate the N-benzoyl amino ester.

Step 2: Oxazole Ring Formation (Cyclization)

-

The N-benzoyl amino ester is dissolved in a suitable solvent (e.g., dichloromethane).

-

A dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) is added, and the mixture is refluxed until the cyclization is complete.

-

The crude product is isolated by removal of the solvent under reduced pressure.

Step 3: Hydrolysis to the Carboxylic Acid

-

The crude oxazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).

-

The mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.

Biological Activity and Mechanism of Action

The primary biological relevance of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid lies in its role as a key scaffold for the development of Diacylglycerol O-Acyltransferase-1 (DGAT-1) inhibitors.

DGAT-1 Inhibition

DGAT-1 Signaling Pathway

DGAT-1 plays a central role in lipid metabolism. Its inhibition affects several downstream pathways, leading to beneficial metabolic effects. The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis and the consequences of its inhibition.

Caption: The role of DGAT-1 in triglyceride synthesis and the effects of its inhibition.

Inhibition of DGAT1 leads to a reduction in the synthesis of triglycerides from diacylglycerol.[1] This, in turn, decreases the assembly and secretion of chylomicrons from the intestine, leading to lower postprandial triglyceride levels.[3] In adipocytes, reduced triglyceride synthesis can lead to decreased fat storage and improved insulin sensitivity.[7] The overall metabolic consequences of DGAT-1 inhibition include a reduction in body weight, improved glucose tolerance, and amelioration of hepatic steatosis.[1][3]

Experimental Protocols for Biological Assays

To evaluate the biological activity of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid and its derivatives, a DGAT-1 enzyme inhibition assay is a critical experimental procedure.

In Vitro DGAT-1 Enzyme Inhibition Assay Protocol

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against DGAT-1.

Materials:

-

Human recombinant DGAT-1 enzyme (microsomal preparation)

-

[14C]-labeled oleoyl-CoA or a fluorescently labeled acyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

-

Test compound (dissolved in DMSO)

-

Scintillation cocktail and scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested.

-

In a 96-well plate, add a small volume of the test compound dilutions. Include a positive control (a known DGAT-1 inhibitor) and a negative control (DMSO vehicle).

-

Add the assay buffer containing the DGAT-1 enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the substrates, [14C]-oleoyl-CoA and DAG.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol and heptane).

-

Extract the labeled triglyceride product by adding an organic solvent and an aqueous phase, followed by centrifugation to separate the phases.

-

Transfer an aliquot of the organic phase containing the [14C]-triglyceride to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is a valuable molecular scaffold for the design and synthesis of novel DGAT-1 inhibitors. Its derivatives have shown significant promise in preclinical models of obesity and diabetes, highlighting the therapeutic potential of targeting DGAT-1. This technical guide has provided a comprehensive overview of the physicochemical properties, synthetic strategies, and biological context of this important compound. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and development in this critical area of metabolic disease therapeutics. Future studies should focus on elucidating the specific quantitative inhibitory activity of the parent carboxylic acid and exploring further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number 23779-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid heterocyclic structure, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Quinoline-based compounds have a well-established history in medicine, with applications ranging from antimalarials to antibacterials and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling for drug design.

| Property | Value | Source |

| CAS Number | 23779-95-5 | [4] |

| Molecular Formula | C₁₁H₆F₃NO₃ | [4] |

| Molecular Weight | 257.16 g/mol | [4] |

| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | [4] |

| Melting Point | >300 °C | [5] |

| Calculated XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis

The primary synthetic route to this compound is through the Gould-Jacobs reaction.[6] This classic method for quinoline synthesis involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from the synthesis of the analogous 7-(trifluoromethyl) derivative and is based on the Gould-Jacobs reaction.[5][7]

-

Combine 2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) in a round-bottom flask.

-

Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off.

-

In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

-

Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.

-

Maintain the temperature at 250 °C for an additional 15-30 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add hexane to the cooled mixture to further precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.[8][9]

Step 2: Synthesis of this compound

This protocol is a general method for the hydrolysis of quinoline-3-carboxylate esters.[10]

-

Suspend ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the quinoline-3-carboxylic acid scaffold is a known pharmacophore with activity against several important biological targets. Based on studies of structurally related compounds, two potential mechanisms of action are proposed: inhibition of Dihydroorotate Dehydrogenase (DHODH) and inhibition of Protein Kinase CK2.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[11] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[11] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[11][12][13][14][15]

Supporting Data for Analogous Compounds (DHODH Inhibition):

| Compound | DHODH IC₅₀ | Cell Line | Source |

| Brequinar Analog 41 | 9.71 ± 1.4 nM | - | [11] |

| Brequinar Analog 43 | 26.2 ± 1.8 nM | - | [11] |

| Lead Compound 3 | 0.250 ± 0.11 µM | - | [11] |

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[16] Inhibition of CK2 is a promising strategy for cancer therapy. A number of quinoline derivatives have been shown to be potent inhibitors of CK2.[1][17][18]

Supporting Data for Analogous Compounds (CK2 Inhibition):

| Compound Class | CK2 IC₅₀ Range | Source |

| Quinoline-3-carboxylic acid derivatives | 0.65 to 18.2 µM | [1] |

| CX-4945 (a benzo[c][12][16]naphthyridine-8-carboxylic acid derivative) | 0.3 nM | [18] |

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the in vitro evaluation of this compound as a potential enzyme inhibitor and anticancer agent.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising scaffold for the development of novel enzyme inhibitors, particularly targeting DHODH and Protein Kinase CK2. Its synthesis is achievable through established chemical reactions. While further investigation is required to determine its specific biological activity profile, the data from analogous compounds suggest that it warrants consideration in drug discovery programs, especially in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding for researchers to begin their exploration of this intriguing molecule.

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. ablelab.eu [ablelab.eu]

- 4. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 23851-84-5 Cas No. | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | Matrix Scientific [matrixscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. physchemres.org [physchemres.org]

- 16. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of available data for structurally analogous compounds, detailed experimental protocols for solubility determination, and a representative synthesis workflow.

Solubility Profile: Insights from Structurally Related Compounds

Direct experimental values for the solubility of this compound in DMSO and water are not extensively reported. However, valuable inferences can be drawn from the solubility of analogous quinoline derivatives.

The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, suggesting a preference for organic solvents over aqueous media. For instance, the structurally similar 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is noted to be soluble in organic solvents such as dimethyl sulfoxide and ethanol.[1] Another related compound, Quinoline-8-carboxylic acid , exhibits a solubility of 50 mg/mL in DMSO. While these figures provide a useful qualitative and quantitative reference, it is imperative for researchers to experimentally determine the precise solubility of the target compound for their specific applications.

Table 1: Solubility of Structurally Similar Quinoline Derivatives

| Compound Name | Solvent | Solubility |

| 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid | DMSO, Ethanol | Soluble (qualitative)[1] |

| Quinoline-8-carboxylic acid | DMSO | 50 mg/mL |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a detailed, generalized experimental protocol is provided below. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.[2]

Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in the respective solvent (DMSO or water).

-

Analyze the filtered supernatant and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the compound in the supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Visualizing the Synthesis Pathway

Understanding the synthetic origin of a compound is crucial for its application. While various methods exist for the synthesis of quinoline derivatives, a generalized workflow provides a logical overview of the process.

References

An In-depth Technical Guide on 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and experimental evaluation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics targeting cancer and other proliferative diseases.

Core Molecular and Physicochemical Data

This compound is a small molecule with the chemical formula C₁₁H₆F₃NO₃.[1] Its molecular weight is approximately 257.16 g/mol .[1] This compound is often utilized as a molecular scaffold for the synthesis of more complex bioactive molecules in drug discovery programs.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |

| Molecular Weight | 257.16 g/mol | [1] |

| CAS Number | 23779-95-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |

Potential Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Quinoline carboxylic acid derivatives are recognized as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[3][6]

Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn halts cell cycle progression and induces cell death in rapidly dividing cells.[3] this compound, as a structural analog of known DHODH inhibitors, is a promising candidate for the development of novel anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a potential DHODH inhibitor. These protocols are based on established methods for similar quinoline derivatives.[3]

DHODH Inhibition Assay

This assay determines the in vitro potency of the test compound in inhibiting the enzymatic activity of DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of test concentrations.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrates, DHO and decylubiquinone.

-

Monitor the reduction of DCIP, which is indicated by a decrease in absorbance at a specific wavelength (e.g., 600 nm), over time using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[7]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the compound.

References

- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 23779-95-5). Designed for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured format, offers detailed experimental protocols for spectroscopic analysis, and visualizes a general analytical workflow.

Compound Overview

This compound is a heterocyclic compound belonging to the quinoline class. Its structure, featuring a trifluoromethyl group and a carboxylic acid moiety, makes it a valuable building block and fragment molecule in medicinal chemistry and drug discovery. The following table summarizes its key physicochemical properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23779-95-5 | PubChem[1] |

| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |

| Molecular Weight | 257.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 257.02997754 Da | PubChem[1] |

| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | PubChem[1] |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | PubChem[1] |

| InChIKey | GQZVPBYGGIQINZ-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the acidic protons of the hydroxyl and carboxylic acid groups. The protons on the benzene ring portion will be influenced by the electron-withdrawing trifluoromethyl group. The vinyl proton on the pyridinone ring is also expected. The acidic protons are likely to appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbons of the quinolone and the carboxylic acid will be found in the downfield region (typically >160 ppm). Aromatic and vinylic carbons will resonate in the 100-150 ppm range.

Table 2: Predicted NMR Data

| Spectroscopy | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 12.0 - 14.0 | Broad singlet, COOH proton |

| 10.0 - 12.0 | Broad singlet, OH proton | |

| 7.0 - 9.0 | Multiplets, Aromatic and vinyl protons | |

| ¹³C NMR | 165 - 180 | COOH and C=O carbons |

| 110 - 150 | Aromatic and vinylic carbons | |

| 120 - 130 (quartet) | CF₃ carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrations of its functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer.[1]

Expected IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

-

C=O Stretch (Carbonyls): Strong absorption bands between 1650 and 1760 cm⁻¹ are anticipated.[2] The quinolone carbonyl and the carboxylic acid carbonyl may appear as distinct or overlapping peaks. Conjugation typically lowers the wavenumber of the C=O stretch.[2]

-

C-F Stretch: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will likely be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid, Ketone) | 1650 - 1760 | Strong |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-F (Trifluoromethyl) | 1000 - 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (approximately 257.16).

-

Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) in positive mode, the base peak would likely be the protonated molecule at m/z 258.

-

Key Fragments: Common fragmentation pathways for quinoline carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO).[3] The loss of the carboxylic acid group (•COOH or CO₂) is also a probable fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Ionization Mode |

| [M]⁺ | ~257 | EI |

| [M+H]⁺ | ~258 | ESI (+) |

| [M-H]⁻ | ~256 | ESI (-) |

| [M-H₂O+H]⁺ | ~240 | ESI (+) |

| [M-CO₂H+H]⁺ | ~212 | ESI (+) |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for quinoline derivatives and solid organic compounds.

NMR Spectroscopy Protocol (Representative)

This protocol is adapted for a generic quinoline carboxylic acid.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.

-

Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

-

Data Acquisition:

-

Filter the solution into a clean 5 mm NMR tube using a pipette with a cotton or glass wool plug.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.

-

FTIR Spectroscopy Protocol (Solid Sample)

This protocol describes the thin solid film method for analyzing a solid sample.[4]

-

Sample Preparation:

-

Place a small amount (approx. 50 mg) of the solid sample into a clean vial.

-

Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.

-

Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment first.

-

Run the sample scan to obtain the infrared spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (LC-MS/MS)

This is a general protocol for the quantitative analysis of a quinoline derivative in a complex matrix.[3]

-

Sample Preparation (for bio-samples):

-

For plasma or serum, perform a protein precipitation by adding 300 µL of ice-cold acetonitrile (containing an internal standard) to 100 µL of the sample.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Use a suitable C18 column for chromatographic separation with a mobile phase gradient (e.g., water and acetonitrile with formic acid).

-

Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode.

-

For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (e.g., [M+H]⁺) to a characteristic product ion.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Rising Therapeutic Potential of 8-Trifluoromethylquinoline Derivatives: A Technical Guide

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 8th position, has been shown to significantly modulate the physicochemical properties and enhance the biological activities of these compounds. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can improve cell membrane permeability, receptor binding affinity, and bioavailability. This technical guide provides an in-depth review of the diverse biological activities of 8-trifluoromethylquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical mechanisms and workflows to support researchers, scientists, and drug development professionals in this promising field.

Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage

Quinoline and its derivatives are a class of heterocyclic compounds that are pervasive in nature and central to the development of synthetic drugs.[1] The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in drugs with a vast range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2]

The introduction of fluorine-containing functional groups into bioactive molecules is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties.[3] The trifluoromethyl (CF3) group is particularly notable for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] When appended to the quinoline core, especially at the 8-position, the CF3 group can profoundly influence the molecule's steric and electronic profile, leading to enhanced efficacy and novel mechanisms of action.[1] This guide explores the documented biological activities stemming from this potent structural combination.

Anticancer and Antiproliferative Activity

8-Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.

2.1 Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to several molecular mechanisms:

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Targets include Pim-1 kinase, c-Met, Vascular Endothelial Growth Factor (VEGF) receptors, and Epidermal Growth Factor (EGF) receptors, which are pivotal in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[4][5]

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription.[4] Some derivatives also inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division, leading to catastrophic DNA damage in cancer cells.[4][6]

-

Induction of Oxidative Stress: Certain quinoline-chalcone hybrids have been shown to significantly induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[7][8] This elevation in ROS leads to oxidative damage to cellular components and triggers apoptosis.

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, some quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7]

2.2 Quantitative Anticancer Activity Data

The antiproliferative efficacy of 8-trifluoromethylquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Target Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7] |

| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [7] |

| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [7] |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [3] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [3] |

| Thiazolo[4,5-d]pyrimidine (3b) | MCF-7/WT (Breast) | >50 | [3] |

| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | [5] |

2.3 Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-trifluoromethylquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.4 Visualizations: Signaling Pathways and Experimental Workflow

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Trifluoromethyl-substituted quinolines, particularly those structurally related to fluoroquinolone antibiotics, have demonstrated significant potential in this area.[9] They exhibit potent activity against a spectrum of bacteria, especially Gram-positive strains, and some fungi.[10][11]

3.1 Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.[9]

-

DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By stabilizing the covalent complex formed between these enzymes and bacterial DNA, the quinoline derivatives inhibit their function, leading to a rapid bactericidal effect.[9] This mechanism is shared with established fluoroquinolone antibiotics.

3.2 Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Benzylthio-quinoline (4d) | Gram-positive strains | 0.5 - 1.0 | [10] |

| Benzoylthio-quinoline (4f) | Gram-positive strains | 0.5 - 1.0 | [10] |

| 8-Nitrofluoroquinolone (p-toluidine deriv.) | S. aureus | ~2.0 - 5.0 | [12] |

| 8-Nitrofluoroquinolone (p-chloroaniline deriv.) | S. aureus | ~2.0 - 5.0 | [12] |

| N-(trifluoromethyl)phenyl pyrazole (6) | E. faecium | 1.56 | [13] |

| N-(trifluoromethyl)phenyl pyrazole (6) | B. subtilis | 1.56 | [13] |

Note: While the table includes general quinoline derivatives to illustrate antimicrobial potential, specific MIC values for 8-trifluoromethylquinoline derivatives were not consistently available in the initial search results. The data presented reflects the broader class of compounds.

3.3 Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth), typically adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 8-trifluoromethylquinoline test compound in the broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.[10]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

3.4 Visualizations: Mechanism and Experimental Workflow

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The pathology often involves oxidative stress, enzymatic dysfunction, and protein misfolding.[14][15] Quinoline derivatives, including those with trifluoromethyl groups, are being investigated for their potential to counteract these processes.[14]

4.1 Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often multifunctional:

-

Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[14] Inhibition of AChE increases acetylcholine levels, a strategy used in Alzheimer's therapy, while MAO-B inhibition can reduce oxidative stress.

-

Antioxidant Activity: The quinoline scaffold can act as a radical scavenger, mitigating the damaging effects of oxidative stress caused by reactive oxygen species (ROS).[14] This is a crucial protective mechanism as oxidative damage is a common feature of neuronal injury.[16]

-

Cytosolic Phospholipase A2 (cPLA2) Inhibition: The inhibitor arachidonyl trifluoromethyl ketone (AACOCF3) has been shown to be neuroprotective after spinal cord injury by inhibiting cPLA2, an enzyme whose activity leads to the release of arachidonic acid, a precursor to inflammatory mediators and free radicals.[17]

4.2 Quantitative Neuroprotective Activity Data

Quantitative data often involves IC50 values for the inhibition of specific enzymes.

| Compound Class | Target Enzyme | Activity | Reference |

| 8-Hydroxyquinolylnitrones | hBChE (human Butyrylcholinesterase) | Micromolar Inhibition | [18] |

| 8-Hydroxyquinolylnitrones | hAChE / hMAO-A/B | Modest Micromolar Inhibition | [18] |

| Quinolines (Designed) | AChE, MAO-B, COMT | Predicted Inhibition (Docking) | [14] |

4.3 Key Experimental Protocol: Neuroprotection Against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium.

-

Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the 8-trifluoromethylquinoline derivative for 1-2 hours.

-

Induction of Injury: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to the wells (excluding the negative control wells).[18]

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay, as described in Section 2.3, or by using fluorescent probes that measure cell death (e.g., 7-aminoactinomycin D).[18]

-

Data Analysis: Compare the viability of cells pre-treated with the test compound to cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.

4.4 Visualization: Neuroprotective Mechanisms of Action

Other Reported Biological Activities

Beyond the major areas of anticancer, antimicrobial, and neuroprotective research, 8-trifluoromethylquinoline derivatives have been investigated for other potential therapeutic applications.

-

Larvicidal Activity: Aryl hydrazones derived from 8-trifluoromethyl quinoline have been synthesized and tested for their larvicidal activity against mosquito species like Anopheles arabiensis, a vector for malaria.[1]

-

Anti-inflammatory and Analgesic Activity: The quinoline scaffold is known to be associated with anti-inflammatory and analgesic properties, and derivatives are being explored for these effects.[1]

-

Antimalarial Activity: Quinoline-based compounds, such as chloroquine and mefloquine, are famous for their antimalarial properties, and research into new derivatives, including those with fluorine substitutions, is ongoing.[1][10]

Conclusion

The strategic incorporation of an 8-trifluoromethyl group onto the quinoline scaffold yields a class of compounds with significant and diverse biological potential. These derivatives have demonstrated potent anticancer activity through multiple mechanisms, including kinase inhibition and the induction of apoptosis. Their structural similarity to fluoroquinolones underpins their promise as novel antimicrobial agents capable of targeting essential bacterial enzymes. Furthermore, their ability to inhibit key enzymes in neurodegenerative pathways and mitigate oxidative stress highlights their potential as neuroprotective agents. While further research, including in vivo studies and toxicological profiling, is necessary, 8-trifluoromethylquinoline derivatives represent a highly promising and versatile platform for the development of next-generation therapeutics.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its derivatives have demonstrated remarkable efficacy as antibacterial, anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline-3-carboxylic acids, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways.

Antibacterial Mechanism: Inhibition of Bacterial Type II Topoisomerases

The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][2] These enzymes are crucial for managing DNA topology during replication and transcription.[1] Quinolones stabilize the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]

Quantitative Data: DNA Gyrase Inhibition

The following table summarizes the inhibitory activity of selected quinoline derivatives against DNA gyrase.

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| 7-(thiazol-2-yl)aminoquinoline-3-carboxylic acid derivative 14 | E. coli | 3.39 | [3] |

| Ofloxacin analog 1 | M. tuberculosis | 10.0 (µg/mL) | [2] |

| 7-thiazoxime quinolone 28 | M. tuberculosis | 27-28 | [2] |

| Quinoline hybrid 8b | S. aureus (ATPase) | 1.89 | [4] |

| Quinoline hybrid 9c | S. aureus (ATPase) | 2.73 | [4] |

| Quinoline hybrid 9d | S. aureus (ATPase) | 2.14 | [4] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (prepared by treating supercoiled plasmid with topoisomerase I)

-

E. coli DNA gyrase

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

-

Add DNA gyrase to initiate the reaction. A no-enzyme control and a no-inhibitor control should be included.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

The IC₅₀ value is determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.

Anticancer and Antiviral Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)